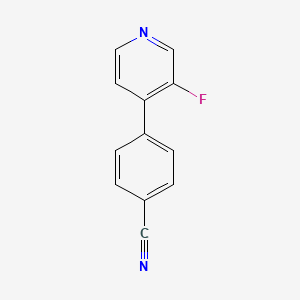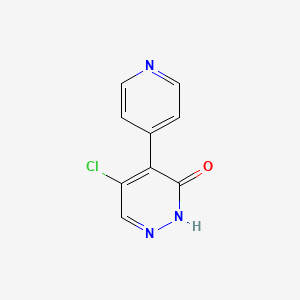![molecular formula C12H16O4 B8319750 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B8319750.png)
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde
Übersicht
Beschreibung
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C11H14O4. It is a benzaldehyde derivative, characterized by the presence of three ethoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-(2-methoxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-(2-Methoxyethoxy)ethoxy)benzoic acid.
Reduction: 3-(2-(2-Methoxyethoxy)ethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde
- 3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde
- ETHYL 3,4-BIS (2-METHOXYETHOXY)BENZOATE
Uniqueness
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde is unique due to the presence of three ethoxy groups, which impart distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. This makes it a valuable compound in various chemical syntheses and industrial applications .
Eigenschaften
Molekularformel |
C12H16O4 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
3-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-14-5-6-15-7-8-16-12-4-2-3-11(9-12)10-13/h2-4,9-10H,5-8H2,1H3 |
InChI-Schlüssel |
NKIMHTKPNQQBDY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOC1=CC=CC(=C1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-hydroxy-1-propynyl)phenyl]boronic Acid](/img/structure/B8319683.png)
![Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]-](/img/structure/B8319691.png)











